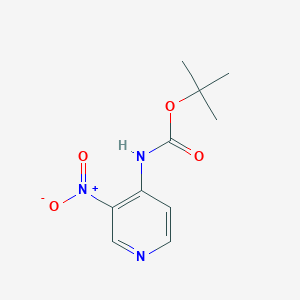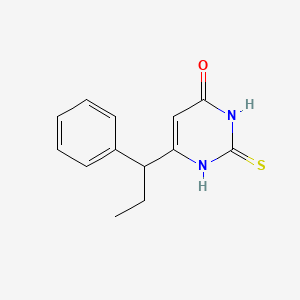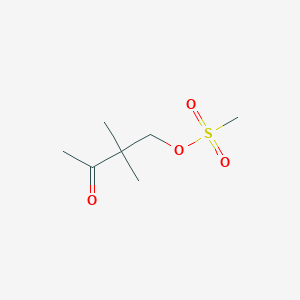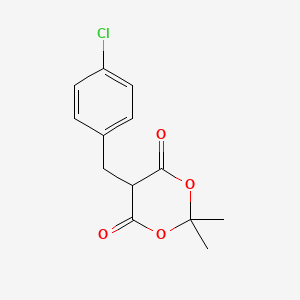![molecular formula C6H4F3NS B1366735 2-[(trifluoromethyl)sulfanyl]pyridine CAS No. 57830-49-6](/img/structure/B1366735.png)
2-[(trifluoromethyl)sulfanyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(trifluoromethyl)sulfanyl]pyridine: is an organofluorine compound with the molecular formula C6H4F3NS. It is a derivative of pyridine, where a trifluoromethylthio group is attached to the second position of the pyridine ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Trifluoromethylation of Pyridine: One common method involves the trifluoromethylation of pyridine derivatives. This can be achieved using reagents such as trifluoromethyl sulfenyl chloride (CF3SCl) in the presence of a base like triethylamine.
Metal-Catalyzed Reactions: Another approach involves metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, where a trifluoromethylthiolating agent is used to introduce the trifluoromethylthio group onto the pyridine ring.
Industrial Production Methods: Industrial production of 2-[(trifluoromethyl)sulfanyl]pyridine typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the manufacturer, but they generally follow the principles of the synthetic routes mentioned above.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-[(trifluoromethyl)sulfanyl]pyridine can undergo oxidation reactions, often resulting in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group or other reduced forms.
Substitution: This compound can participate in substitution reactions, where the trifluoromethylthio group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Sulfoxides and Sulfones: From oxidation reactions.
Trifluoromethyl Derivatives: From reduction reactions.
Substituted Pyridines: From substitution reactions.
Scientific Research Applications
Chemistry: 2-[(trifluoromethyl)sulfanyl]pyridine is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique properties make it a valuable intermediate in the synthesis of complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its trifluoromethylthio group can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. Its ability to modify the biological activity of compounds makes it a key ingredient in the development of new agrochemical products.
Mechanism of Action
The mechanism of action of 2-[(trifluoromethyl)sulfanyl]pyridine depends on its specific application. In general, the trifluoromethylthio group can interact with various molecular targets, such as enzymes or receptors, altering their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to increased binding affinity and potency in biological systems.
Comparison with Similar Compounds
Pyridine, 2-(trifluoromethyl)-: This compound has a trifluoromethyl group instead of a trifluoromethylthio group.
Pyridine, 2-(methylthio)-: This compound has a methylthio group instead of a trifluoromethylthio group.
Pyridine, 2-(chloromethylthio)-: This compound has a chloromethylthio group instead of a trifluoromethylthio group.
Uniqueness: 2-[(trifluoromethyl)sulfanyl]pyridine is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to its non-fluorinated counterparts.
Properties
IUPAC Name |
2-(trifluoromethylsulfanyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NS/c7-6(8,9)11-5-3-1-2-4-10-5/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHXAJUGVVDTNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449187 |
Source


|
| Record name | Pyridine, 2-[(trifluoromethyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57830-49-6 |
Source


|
| Record name | Pyridine, 2-[(trifluoromethyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
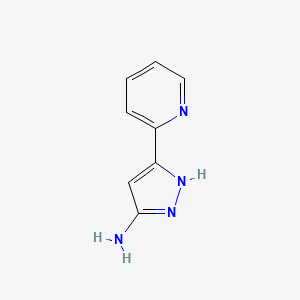
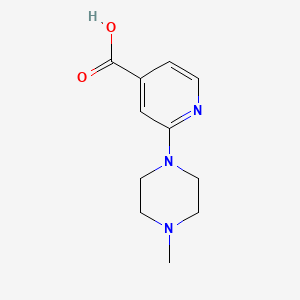
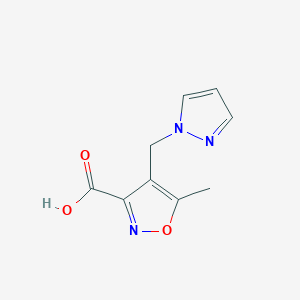
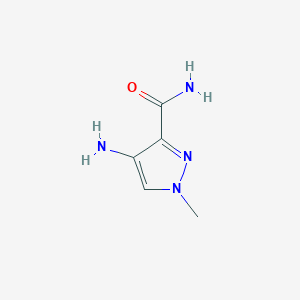
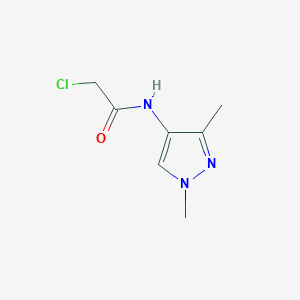
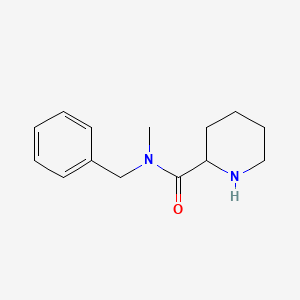

![Pyrazolo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B1366675.png)


